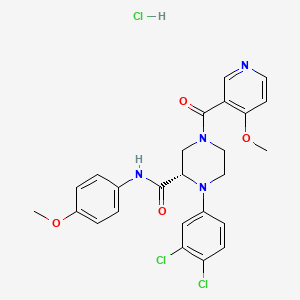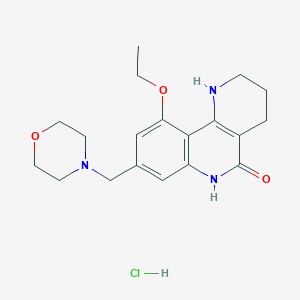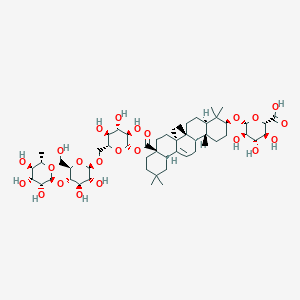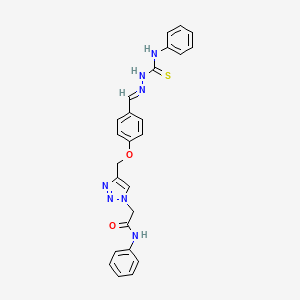
GC-78-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GC-78-HCl is a nonpeptidic inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It has demonstrated high enzyme-inhibitory potency and excellent antiviral activity against various SARS-CoV-2 variants as well as other human coronaviruses . This compound is notable for its potential broad-spectrum anticoronaviral activity and favorable pharmacokinetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
GC-78-HCl is synthesized through a series of steps involving the design and synthesis of trisubstituted piperazine derivatives . The optimal compound, this compound, is obtained through a multi-step synthetic route that includes the following key steps:
Formation of the Piperazine Core: The piperazine core is synthesized through a series of reactions involving the substitution of various functional groups.
Trisubstitution: The piperazine core is then trisubstituted at specific positions to enhance its inhibitory potency and antiviral activity.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize impurities. The compound is then subjected to rigorous quality control measures to ensure consistency and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
GC-78-HCl undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s potency and stability.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, potentially modifying its biological activity.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives with potentially different biological activities .
Aplicaciones Científicas De Investigación
GC-78-HCl has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of the main protease of SARS-CoV-2 and other coronaviruses.
Biology: The compound is utilized in biological studies to investigate its antiviral activity and mechanism of action against various viral strains.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of COVID-19 and other coronavirus-related diseases.
Industry: The compound’s broad-spectrum antiviral activity makes it a valuable candidate for the development of antiviral drugs and treatments
Mecanismo De Acción
GC-78-HCl exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2. The main protease is essential for the replication and transcription of the virus. By binding to the active site of the protease, this compound prevents the protease from cleaving viral polyproteins, thereby inhibiting viral replication . Molecular docking studies and cocrystal structures have elucidated the binding interactions and mechanism of action of this compound .
Comparación Con Compuestos Similares
Similar Compounds
Nirmatrelvir: Another nonpeptidic inhibitor of the main protease of SARS-CoV-2, with similar antiviral activity.
Uniqueness of GC-78-HCl
This compound is unique due to its high enzyme-inhibitory potency (IC50 = 0.19 μM) and excellent antiviral activity (EC50 = 0.40 μM), reaching the same level as Nirmatrelvir (EC50 = 0.38 μM) . Additionally, this compound displays potent antiviral activities against various SARS-CoV-2 variants as well as other human coronaviruses, indicating its potential broad-spectrum anticoronaviral activity .
Propiedades
Fórmula molecular |
C25H25Cl3N4O4 |
|---|---|
Peso molecular |
551.8 g/mol |
Nombre IUPAC |
(2S)-1-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-4-(4-methoxypyridine-3-carbonyl)piperazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H24Cl2N4O4.ClH/c1-34-18-6-3-16(4-7-18)29-24(32)22-15-30(25(33)19-14-28-10-9-23(19)35-2)11-12-31(22)17-5-8-20(26)21(27)13-17;/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,29,32);1H/t22-;/m0./s1 |
Clave InChI |
HWGOTQBAADZCEL-FTBISJDPSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)NC(=O)[C@@H]2CN(CCN2C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=C(C=CN=C4)OC.Cl |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2CN(CCN2C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=C(C=CN=C4)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)

